![molecular formula C21H21N3S B2903149 N-benzyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-42-2](/img/structure/B2903149.png)

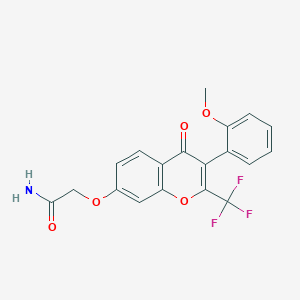

N-benzyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

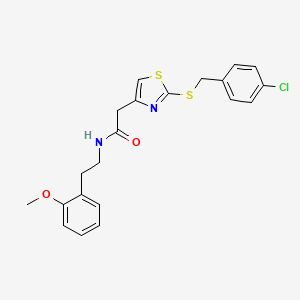

Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives has been extensively studied . Various synthetic routes include cyclization, ring annulation, cycloaddition, and direct C-H arylation . A transition-metal-free strategy was described for the preparation of pyrrolo [1,2- a] pyrazines with various enones .Molecular Structure Analysis

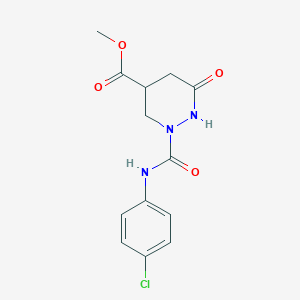

Pyrrolopyrazine derivatives are classified into three chemical categories with two or three nitrogen atoms . The structure of these compounds often includes one or two bromine substituents on the pyrrole ring .Chemical Reactions Analysis

The literature on the synthesis of pyrrolopyrazine derivatives is organized according to the specific strategies used to construct the scaffold: fusing a pyrazinone to an existing pyrrole, employing a pyrazinone-first strategy, an array of multicomponent reactions, and some miscellaneous reactions .Physical And Chemical Properties Analysis

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . These compounds have diverse properties, including relatively small conformational freedom, while retaining some polarity, compared to aromatic hydrocarbons .Aplicaciones Científicas De Investigación

Antimicrobial Activity

The pyrrolopyrazine derivatives have been shown to exhibit significant antimicrobial properties. This compound, with its pyrrolopyrazine scaffold, is likely to possess antibacterial and antifungal capabilities, which can be harnessed in the development of new antimicrobial agents .

Anti-inflammatory Properties

Research indicates that compounds with a pyrrolopyrazine core may also display anti-inflammatory activities. This suggests potential applications in treating inflammatory diseases and conditions .

Antiviral Uses

Pyrrolopyrazine derivatives have been associated with antiviral activities. This compound could be explored further for its efficacy against various viral infections, contributing to the field of antiviral drug development .

Antifungal Applications

In addition to antibacterial properties, this compound’s structure suggests it could be effective in combating fungal infections, adding to its versatility as an antimicrobial agent .

Antioxidant Potential

The pyrrolopyrazine scaffold is known to exhibit antioxidant properties. This compound could be investigated for its ability to neutralize free radicals, which has implications in preventing oxidative stress-related diseases .

Antitumor Activity

Compounds with a pyrrolopyrazine base have shown antitumor effects. This particular compound may be valuable in cancer research, potentially leading to the development of new chemotherapeutic agents .

Kinase Inhibition

Pyrrolopyrazine derivatives have been recognized for their activity on kinase inhibition . This compound could be a candidate for the development of kinase inhibitors, which are important in targeted cancer therapies .

Drug Discovery and Design

The structure of this compound makes it an attractive scaffold for drug discovery . Its potential for modification and the variety of biological activities it exhibits make it a prime candidate for the design and synthesis of new pharmacologically active molecules .

Direcciones Futuras

Despite the importance of the pyrrolopyrazine scaffold, there are only a few Structure-Activity Relationship (SAR) research on it . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in the literature will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Mecanismo De Acción

Target of Action

Compounds with the pyrrolopyrazine scaffold, which this compound contains, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Pyrrolopyrazine derivatives have shown more antibacterial, antifungal, and antiviral activities . The compound’s interaction with its targets likely involves binding to the active sites of these targets, leading to changes in their function.

Biochemical Pathways

These could include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .

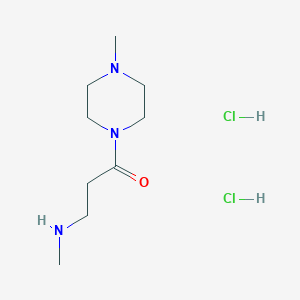

Pharmacokinetics

Pharmacokinetics refers to the movement of the drug into, through, and out of the body . Understanding these properties is crucial for predicting the drug’s bioavailability, efficacy, and potential side effects.

Result of Action

Given the biological activities associated with pyrrolopyrazine derivatives, the compound’s action could result in the inhibition of microbial growth, reduction of inflammation, inhibition of viral and fungal replication, reduction of oxidation, inhibition of tumor growth, and modulation of kinase signaling .

Propiedades

IUPAC Name |

N-benzyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3S/c25-21(22-16-17-8-3-1-4-9-17)24-15-14-23-13-7-12-19(23)20(24)18-10-5-2-6-11-18/h1-13,20H,14-16H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSQHSWNJOKNFOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2903067.png)

![1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methanamine hydrochloride](/img/structure/B2903069.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2903071.png)

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2903078.png)

![5-Cyclopropyl-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrazole-3-carboxamide](/img/structure/B2903082.png)

![ethyl 2-[[2-[(2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2903084.png)

![Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2903089.png)